(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine have been used as ligands in coordination chemistry . These compounds can stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This property allows it to offer various types of binding to the target enzyme .
Biochemical Pathways
Similar compounds have been reported to inhibit leukemia stem cells, activate glucokinase, and exhibit antitubercular activities .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Action Environment
Similar compounds have been shown to effectively prevent steel corrosion in an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol typically involves a “click” chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and selectivity. The general procedure involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper catalyst to form the desired triazole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry are scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of industrial production.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzyl aldehyde or benzoic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
1-Benzyl-1H-1,2,3-triazole: Similar to (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol but lacks the hydroxyl group, affecting its reactivity and solubility.
1-(4-Methylbenzyl)-1H-1,2,3-triazole: A derivative with a methyl group on the benzyl ring, which can influence its biological activity and chemical properties.
Uniqueness: this compound is unique due to the presence of both the benzyl and hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in both synthetic and biological applications .
Properties
IUPAC Name |
(3-benzyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMAOLKRXCWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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